![molecular formula C13H15FN2O6 B14235060 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione CAS No. 294840-26-9](/img/structure/B14235060.png)
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione: is a synthetic nucleoside analog. It is known for its significant role in the field of oncology, particularly in the treatment of various cancers. This compound is a pyrimidine analog, which means it mimics the structure of pyrimidine nucleosides, essential components of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione involves several steps:
Starting Material: The synthesis begins with methyl-2-deoxy-D-ribofuranoside.
Protection and Activation: The hydroxyl groups are protected using p-toluenesulfonyl chloride, followed by hydrolysis with acetic acid and hydrochloric acid to replace the methoxy group with chlorine.
Condensation: The activated sugar is then condensed with 1-acetoxymercury-5-fluorouracil.
Deprotection: The final step involves deprotection to yield the desired compound
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, it is used to study the mechanisms of DNA and RNA synthesis and repair. Its incorporation into nucleic acids can help elucidate the roles of specific enzymes and pathways.
Medicine: Medically, this compound is primarily used in oncology. It is effective in treating cancers, particularly those that have metastasized to the liver. It works by inhibiting DNA synthesis, thereby preventing cancer cell proliferation .
Industry: In the pharmaceutical industry, it is used in the formulation of chemotherapeutic agents. Its stability and efficacy make it a valuable component in cancer treatment regimens .
Wirkmechanismus
The compound exerts its effects by incorporating into DNA and RNA, leading to the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition results in the disruption of DNA replication and repair, ultimately leading to cell death. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
5-fluorouracil: Another pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in the treatment of leukemia.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Uniqueness: What sets 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione apart is its specific structure, which allows for targeted inhibition of thymidylate synthase. This specificity results in fewer side effects compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
294840-26-9 |
|---|---|
Molekularformel |
C13H15FN2O6 |
Molekulargewicht |
314.27 g/mol |
IUPAC-Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxocyclobutyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15FN2O6/c14-6-4-15(11-3-9(19)10(5-17)22-11)13(21)16(12(6)20)7-1-2-8(7)18/h4,7,9-11,17,19H,1-3,5H2/t7?,9-,10+,11+/m0/s1 |
InChI-Schlüssel |
SUPQACSTEIBPPA-LTYKLIDASA-N |
Isomerische SMILES |
C1CC(=O)C1N2C(=O)C(=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O)F |
Kanonische SMILES |
C1CC(=O)C1N2C(=O)C(=CN(C2=O)C3CC(C(O3)CO)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


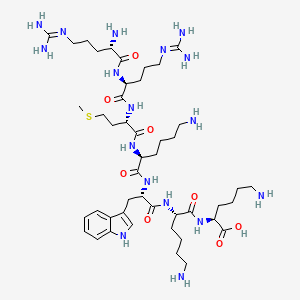
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
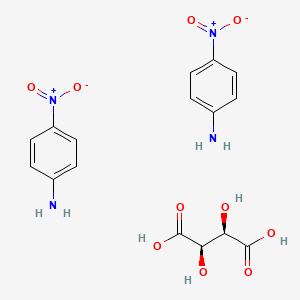
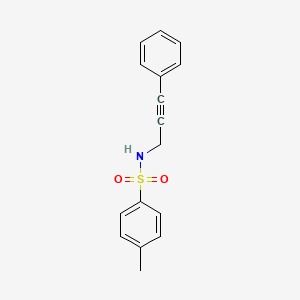
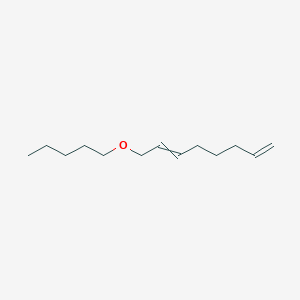
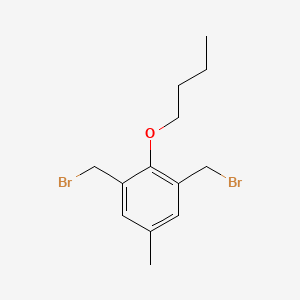
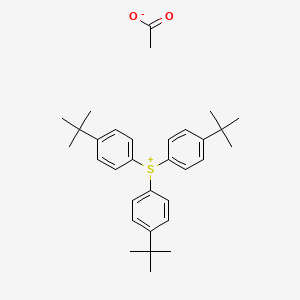
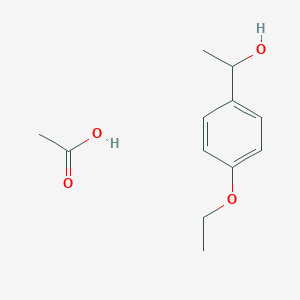
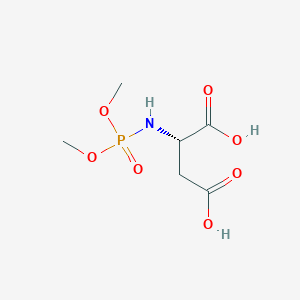
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)

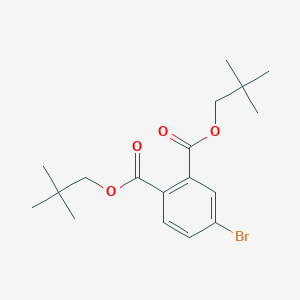
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
